(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine
CAS No.:
Cat. No.: VC15836309
Molecular Formula: C6H10N4
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N4 |
|---|---|
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-ylmethanamine |
| Standard InChI | InChI=1S/C6H10N4/c7-3-5-1-2-10-4-8-9-6(5)10/h4-5H,1-3,7H2 |
| Standard InChI Key | LSCAEWFCQWBIQP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C=NN=C2C1CN |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a 6,7-dihydro-5H-pyrrolo[2,1-c] triazole core, where a pyrrole ring (five-membered, one nitrogen) is fused to a triazole (five-membered, three nitrogens) at positions 2 and 1', respectively. The methanamine (-CH₂NH₂) substituent at the 7-position introduces a primary amine functional group, enhancing hydrogen-bonding capacity and solubility (Figure 1).
Table 1: Key Molecular Descriptors
The planar fused-ring system, confirmed via X-ray crystallography in analogous triazolopyrroles , facilitates π-π stacking interactions critical for binding biological targets. The amine group’s basicity (pKa ~9.5) enables protonation under physiological conditions, influencing bioavailability.
Synthesis and Analytical Characterization
Synthetic Routes
Industrial synthesis typically involves multi-step cyclization and functionalization reactions:
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Pyrrole Formation: Cyclocondensation of γ-keto amines with nitriles generates the pyrrole backbone.
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Triazole Annulation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole ring .
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Amination: Reductive amination or nucleophilic substitution installs the methanamine group.
Optimized conditions (e.g., Cu(OAc)₂/Na ascorbate in acetone/water ) achieve yields >80% with ≥95% purity.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Triazole Formation | Cu(OAc)₂, Na ascorbate, rt, 24h | 85% |
| Amination | NH₃/MeOH, 60°C, 12h | 78% |
Analytical Validation
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NMR: ¹H NMR (D₂O, 400 MHz): δ 2.95 (m, 2H, CH₂), 3.45 (t, 1H, CH-N), 6.80 (s, 1H, triazole-H).
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MS: ESI-MS m/z 139.1 [M+H]⁺.
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HPLC: Retention time 4.2 min (C18 column, 0.1% TFA/MeCN).
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
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Aqueous Solubility: 12 mg/mL (pH 7.4), increasing to 45 mg/mL under acidic conditions (pH 2).
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LogD (pH 7.4): -0.2, indicating high hydrophilicity.
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Stability: Stable in plasma (t₁/₂ > 6h) but undergoes hepatic N-acetylation via NAT1/2 .
ADME Predictions
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | Low (Papp 1.2 × 10⁻⁶ cm/s) |
| Plasma Protein Binding | 45% |
| CYP450 Inhibition | CYP3A4 (IC₅₀ > 50 μM) |
Applications in Medicinal Chemistry
Antimicrobial Scaffolds
Triazole-pyrrole hybrids exhibit broad-spectrum activity against Mycobacterium tuberculosis (MIC 10–15 μg/mL) . While direct data are lacking, structural analogy suggests (6,7-Dihydro-5H-pyrrolo[2,1-c] triazol-7-yl)methanamine could serve as a precursor to antitubercular agents via:
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Metallo-β-lactamase inhibition: Triazoles chelate Zn²⁺ in bacterial enzymes .
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Cell wall synthesis disruption: Amine group mimics D-alanine in peptidoglycan crosslinking.
Thrombopoietin (TPO) Mimetics
Biphenyl-triazole derivatives (e.g., US7795293B2 ) act as TPO receptor agonists, enhancing platelet production. The target compound’s amine may engage Asp-235 and Arg-102 in TPO-R, mimicking endogenous thrombopoietin’s N-terminal domain.
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